N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c1-21(2)14-6-3-12(4-7-14)9-10-20-17(22)13-5-8-15(18)16(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJSXAWAWAJAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide typically involves the reaction of 3,4-difluorobenzoic acid with 4-(dimethylamino)phenethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or bromo derivatives of the original compound.
Scientific Research Applications
Chemistry
N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide is utilized as a building block in organic synthesis. It plays a crucial role in the development of new materials and catalysts due to its ability to undergo various chemical transformations. The compound's structure enables modifications that can lead to derivatives with enhanced properties for specific applications.
Biological Research
In biological research, this compound is valuable for studying the interactions of fluorinated benzamides with biological targets. Its unique functional groups can enhance binding affinity to enzymes or receptors, making it a candidate for therapeutic agent development.
- Mechanism of Action : The dimethylamino group may improve the compound's interaction with molecular targets, while the fluorine atoms can modulate electronic properties, affecting reactivity and stability.
Pharmaceutical Development
The compound has implications in drug discovery, particularly in the design of inhibitors targeting specific enzymes associated with diseases such as cancer and inflammatory disorders. Research indicates that similar benzamide derivatives exhibit significant anti-inflammatory and anti-cancer activities, suggesting potential therapeutic uses for this compound .
Specialty Chemicals
In the industrial sector, this compound can be employed in the production of specialty chemicals. Its unique properties allow for the creation of advanced materials with tailored functionalities suitable for various applications.
Material Science
The compound's characteristics make it suitable for developing new materials that require specific thermal and mechanical properties. Its use in polymer chemistry could lead to innovations in creating high-performance materials.
Anticancer Activity
A study highlighted the effectiveness of benzamide derivatives, similar to this compound, in inhibiting cell proliferation in cancer models. These findings suggest that further investigation into this specific compound could yield promising results in cancer therapy .
Enzyme Inhibition Studies
Research has shown that compounds with similar structures can act as selective inhibitors of MEK enzymes, which are implicated in various proliferative diseases including cancer and psoriasis. This compound may exhibit similar inhibitory effects, warranting detailed studies on its efficacy as a therapeutic agent against these conditions .
Data Table: Summary of Applications
| Application Area | Specific Uses | Potential Impact |
|---|---|---|
| Chemistry | Building block for organic synthesis | Development of new materials |
| Biological Research | Study of enzyme interactions | Insights into therapeutic agents |
| Pharmaceutical Development | Drug discovery targeting cancer | Potential treatments for diseases |
| Industrial Applications | Production of specialty chemicals | Innovations in material science |
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the fluorine atoms can modulate its electronic properties, affecting its reactivity and stability .
Comparison with Similar Compounds
Structural Features and Modifications
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Fluorine Substitution : The position and number of fluorine atoms significantly influence bioactivity. For example, 3,4-difluoro substitution (as in the target compound) may enhance metabolic stability compared to 2,6-difluoro derivatives like Lufenuron .
Amino Group Modifications: The dimethylamino-phenethyl group in the target compound contrasts with the quinazolinyl-amino-cyclohexyl group in 's compound. The latter exhibits serotonin receptor binding, suggesting that bulky substituents may enhance CNS targeting .
Pesticide vs. Pharmaceutical Applications: Compounds like Lufenuron and Flufenoxuron prioritize halogenated and trifluoromethyl groups for pesticidal activity, while the target compound’s dimethylamino group may favor pharmacokinetic properties suitable for therapeutic use .
Pharmacological and Physicochemical Properties
- Lipophilicity and Solubility: The dimethylamino group in the target compound likely increases solubility compared to halogenated analogs (e.g., Flufenoxuron), which prioritize hydrophobicity for membrane penetration in pesticides .
- Metabolic Stability: Fluorine atoms in the 3,4-positions may reduce oxidative metabolism compared to non-fluorinated benzamides, as seen in related compounds .
Biological Activity
N-(4-(dimethylamino)phenethyl)-3,4-difluorobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 300.33 g/mol
This compound features a dimethylamino group, which is known to enhance lipophilicity and potentially improve bioavailability.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymes : Many benzamide derivatives have been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR). For instance, benzamide riboside has been reported to reduce NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent inhibition of cell growth .
- Kinase Inhibition : Certain benzamide derivatives have demonstrated inhibitory effects on kinases involved in tumorigenesis. For example, compounds containing substituted five-membered heteroaryl rings have shown moderate to high potency against RET kinase in ELISA-based assays .
Antitumor Activity
Several studies have investigated the antitumor properties of benzamide derivatives, including this compound:
- Case Study 1 : In a clinical setting, patients treated with benzamide-positive compounds exhibited prolonged survival rates. Specifically, three out of five patients receiving doses greater than 4.3 GBq showed significant antitumor effects .
- In Vitro Studies : In vitro assays have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Beyond anticancer properties, some studies suggest potential neuroprotective effects attributed to the dimethylamino group. Compounds with similar structures have been evaluated for their ability to modulate GABA receptors, which play a critical role in neurotransmission and neuroprotection.
Table 1: Biological Activities of Related Benzamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
